N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine
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Overview
Description
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a complex organic compound with a unique structure that includes a piperazine ring substituted with tert-butyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine typically involves the condensation of 4-tert-butylbenzaldehyde with 4-(4-methylphenyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide
- N-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Uniqueness
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H29N3 |
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Molecular Weight |
335.5 g/mol |
IUPAC Name |
(E)-1-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C22H29N3/c1-18-5-11-21(12-6-18)24-13-15-25(16-14-24)23-17-19-7-9-20(10-8-19)22(2,3)4/h5-12,17H,13-16H2,1-4H3/b23-17+ |
InChI Key |
YMVYNCROCCQKOP-HAVVHWLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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